ADMLX protein
Description
Properties
CAS No. |
144517-51-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Synonyms |
ADMLX protein |
Origin of Product |
United States |
Molecular Biology of Admlx Protein
Gene Structure and Genomic Localization of ANOS1 (ADMLX)
The structure and location of the ANOS1 gene are key determinants of its function and inheritance pattern.
The ANOS1 gene is located on the short (p) arm of the X chromosome at position 22.3. nih.gov More specifically, its cytogenetic band is identified as Xp22.31. genecards.org This X-linked location is significant as it dictates the inheritance pattern of conditions associated with its mutation. genomicsengland.co.uk The gene spans a considerable portion of this region, with a size of approximately 203,264 bases. genecards.org
The ANOS1 gene is composed of 14 exons. nih.govnih.gov These coding regions, or exons, are interspersed with non-coding introns. Following transcription, these introns are removed through splicing to form the mature messenger RNA (mRNA) that is translated into the Anosmin-1 protein. researchgate.net The integrity of these exon-intron boundaries is critical, as mutations affecting splice sites can lead to the production of a non-functional protein. researchgate.net
Transcriptional Regulation and Expression Patterns of ADMLX Protein
The expression of the ANOS1 gene is tightly controlled, both spatially and temporally, to ensure the this compound (Anosmin-1) is present in the right tissues at the right time.
Expression of ANOS1 mRNA and the resulting Anosmin-1 protein is widespread but shows higher concentration in the central nervous system. nih.gov Specific tissues with notable expression include:
Brain : High levels of expression are found in various brain structures, including the cerebral cortex and cerebellum. nih.gov
Spinal Cord : The gene is actively expressed in the spinal cord. nih.gov
Kidney : Anosmin-1 is present in the developing and adult kidney. nih.govmedlineplus.gov
Lung : Evidence from gene expression databases indicates the presence of ANOS1 in the lungs. genecards.org
Skeletal Muscle : Expression has also been documented in skeletal muscle tissue. genecards.org
Other sites of expression include the respiratory tract, digestive system, and inner ear. nih.govmedlineplus.gov This diverse expression profile suggests the protein has multiple roles throughout the body.
Anosmin-1 plays a critical role during the embryonic period. Its expression is essential for the proper migration of specific nerve cells. medlineplus.gov During fetal development, ANOS1 is transiently expressed along the migratory pathway of gonadotropin-releasing hormone (GnRH) neurons. medlineplus.gov These neurons originate in the developing nose and travel to the hypothalamus, a process guided by Anosmin-1. medlineplus.gov Similarly, the protein is vital for the migration and outgrowth of olfactory neurons, which are necessary for the sense of smell. medlineplus.gov The expression of Anosmin-1 in multiple embryonic tissues, including the developing brain, kidneys, and respiratory tract, underscores its importance in organogenesis. nih.govmedlineplus.gov
The transcription of the ANOS1 gene is influenced by various molecular signals. One identified regulatory factor is Transforming Growth Factor-beta (TGF-β). Research has shown an increased presence of Anosmin-1 in human retinal pigment epithelial cells after treatment with TGF-β, indicating that this signaling molecule can upregulate the protein's expression in specific cell types. nih.gov
Cellular and Developmental Functions of Admlx Protein
Role in Neural Development and Migration
The protein's primary roles are centered on guiding the movement of neural cells and ensuring the correct wiring of the developing nervous system. It functions similarly to proteins involved in neural cell adhesion and the guidance of axons. promega.cagenecards.org
Guidance of Olfactory Neuron Precursors
Anosmin-1 is essential for the development of the olfactory system. It helps to control the growth and migration of olfactory neurons, the specialized nerve cells responsible for processing the sense of smell. medlineplus.gov The proper development of olfactory nerves and the formation of the olfactory bulbs in the brain are dependent on the function of this protein. wikipedia.org A deficiency in Anosmin-1 disrupts these processes, leading to anosmia, the inability to smell, a key feature of Kallmann syndrome. wikipedia.org
Migration of Gonadotropin-Releasing Hormone (GnRH) Neurons
One of the most well-documented functions of Anosmin-1 is its role in the migration of neurons that produce gonadotropin-releasing hormone (GnRH). wikipedia.orgmedlineplus.gov During embryonic development, these neurons originate in the developing nose and must travel to the hypothalamus in the brain. wikipedia.orgmedlineplus.gov Anosmin-1 is critical for guiding this journey. medlineplus.gov When the protein is absent or non-functional, GnRH neurons fail to migrate to their correct location, which disrupts the release of hormones that control sexual development and function. wikipedia.org
Research Findings on Anosmin-1's Role in Neuronal Migration
| Function | Affected Neuronal Population | Consequence of Dysfunction |
|---|---|---|
| Guidance and Migration | Olfactory Neuron Precursors | Impaired development of olfactory bulbs, leading to anosmia (loss of smell). wikipedia.org |
| Guidance and Migration | Gonadotropin-Releasing Hormone (GnRH) Neurons | Failure to migrate to the hypothalamus, leading to hypogonadotropic hypogonadism (delayed or absent puberty). wikipedia.orgmedlineplus.gov |
Contribution to Axonal Migration and Pathfinding
Anosmin-1's sequence shows similarities to proteins known to be active in axonal migration. promega.cagenecards.org Axons are the long, slender projections of nerve cells that transmit information to other neurons. During development, axons must navigate through a complex environment to find their correct targets. Anosmin-1 is involved in the outgrowth of these axons, helping to ensure that neural circuits are correctly established. medlineplus.gov
Involvement in Neural Cell Adhesion
The protein also plays a role in regulating the contact between nerve cells, a process known as cell adhesion. medlineplus.gov As an "adhesion molecule-like X-linked" protein, it helps mediate the interactions between neurons and their surrounding environment, which is crucial for stable and organized neural tissue formation. promega.cakaist.ac.kr This function is closely tied to its association with the extracellular matrix.
Extracellular Matrix Association and Secretion
Anosmin-1's ability to influence cell migration and adhesion is directly related to its nature as a secreted protein that becomes part of the extracellular matrix (ECM).
Secreted Glycoprotein (B1211001) Nature
Anosmin-1 is synthesized within cells and then secreted into the extracellular space. wikipedia.org It is a glycoprotein, meaning it has sugar molecules attached to it, a common feature of proteins involved in cell-to-cell interactions and signaling. promega.ca Once outside the cell, it associates with the ECM, where it can interact with other ECM components and cell surface receptors to guide migrating neurons and developing axons. wikipedia.orgmedlineplus.gov This localization within the ECM positions it perfectly to orchestrate the complex cellular movements required for nervous system development. wikipedia.org
Properties of Anosmin-1 (ADMLX)
| Property | Description |
|---|---|
| Gene Name | ANOS1 (formerly ADMLX, KAL1) wikipedia.orgpromega.ca |
| Protein Name | Anosmin-1 medlineplus.govpromega.ca |
| Cellular Location | Secreted to the Extracellular Matrix (ECM) wikipedia.orgmedlineplus.gov |
| Biochemical Nature | N-glycosylated protein (Glycoprotein) promega.ca |
| Primary Function | Regulation of neuronal migration and axonal outgrowth medlineplus.govpromega.ca |
Role in Extracellular Matrix Composition and Function
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. wikipedia.org The composition and integrity of the ECM are crucial for tissue architecture, cell adhesion, and differentiation. wikipedia.orgnih.gov The ADMLX protein is understood to play a significant role in modulating the composition and function of the ECM. It interacts with several key components, thereby influencing the mechanical properties and signaling capabilities of the cellular microenvironment. nih.gov
The primary structural proteins of the ECM include collagens and elastin, while non-structural glycoproteins like fibronectin and laminin (B1169045) facilitate cell adhesion and migration. nih.gov ADMLX is believed to influence the organization of these components. By interacting with these molecules, ADMLX can affect tissue stiffness and elasticity, which in turn regulates cellular processes such as proliferation, migration, and differentiation. wikipedia.org
Below is a table summarizing the major protein components of the extracellular matrix that ADMLX may interact with or influence.
| Component Category | Examples | Primary Function |
| Structural Proteins | Collagen, Elastin | Provide tensile strength, elasticity, and structural support to tissues. mdpi.com |
| Glycoproteins | Fibronectin, Laminin | Mediate cell adhesion to the ECM, guiding cell migration and differentiation. nih.govmdpi.com |
| Proteoglycans | Heparan Sulfate (B86663), Chondroitin Sulfate | Regulate a variety of biological activities by binding to growth factors and other signaling molecules. wikipedia.org |
Involvement in Cell Signaling Pathways
This compound is a key modulator of several critical cell signaling pathways that govern cell growth, differentiation, and tissue development. Its interactions with receptors and other signaling molecules allow it to fine-tune cellular responses to external stimuli.
Research indicates a direct interaction between the this compound and Fibroblast Growth Factor Receptor 1 (FGFR1). FGFRs are a family of receptor tyrosine kinases that are activated by binding to fibroblast growth factors (FGFs). nih.gov This binding typically occurs in the presence of heparan sulfate proteoglycans and leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. nih.govnih.gov
The interaction of ADMLX with FGFR1 is thought to occur at the extracellular domain of the receptor, which consists of three immunoglobulin-like domains. nih.govnih.gov It is hypothesized that ADMLX can either facilitate or inhibit the binding of FGF ligands to the receptor, depending on the cellular context and the presence of other co-factors. The affinity of this interaction is a critical determinant of the subsequent signaling cascade.
By interacting with FGFR1, the this compound can significantly modulate the activity of the FGF signaling pathway. Activation of FGFRs initiates several downstream signaling cascades, including the RAS-MAPK pathway, which primarily regulates cell proliferation and differentiation, and the PI3K-AKT pathway, which is crucial for cell survival. ptglab.comrevvity.com
ADMLX's influence on FGFR1 can either enhance or attenuate these downstream signals. For instance, by stabilizing the FGF-FGFR1 complex, ADMLX could prolong signaling, leading to sustained activation of pathways like RAS-MAPK. Conversely, by competing with FGF for receptor binding, it could act as an antagonist, dampening the cellular response. nih.gov This modulatory role makes ADMLX a critical checkpoint in the regulation of FGF-dependent cellular processes. ptglab.com
Beyond the FGF pathway, ADMLX is also involved in regulating the Bone Morphogenetic Protein (BMP) and WNT signaling pathways. Both pathways are fundamental to embryonic development and tissue homeostasis. nih.govnih.gov
BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. nih.gov They signal through serine/threonine kinase receptors to activate SMAD transcription factors. mdpi.com Extracellular regulators often control BMP signaling by binding directly to BMP ligands, preventing them from interacting with their receptors. nih.gov ADMLX is proposed to function as one such extracellular regulator, sequestering BMPs to control the level and spatial distribution of their activity.
The WNT signaling pathway is a complex network that regulates cell fate, proliferation, and migration. nih.govnih.gov The canonical WNT pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. nih.gov Regulation of this pathway can occur at multiple levels, including through extracellular inhibitors that bind to WNT proteins. researchgate.net ADMLX is thought to act in this capacity, modulating the availability of WNT ligands to their Frizzled (FZD) receptors. nih.gov
The table below summarizes the signaling pathways modulated by the this compound.
| Signaling Pathway | Key Components | Role of ADMLX |
| FGF Signaling | FGF, FGFR1, RAS-MAPK, PI3K-AKT | Modulates receptor-ligand interaction and downstream pathway activation. ptglab.comnih.gov |
| BMP Signaling | BMPs, BMP Receptors, SMADs | Acts as an extracellular regulator, likely by sequestering BMP ligands. nih.govnih.gov |
| WNT Signaling | WNT proteins, Frizzled receptors, β-catenin | Functions as a potential extracellular inhibitor by binding to WNT ligands. nih.govresearchgate.net |
Other Proposed Cellular Activities of this compound
In addition to its role in matrix regulation and cell signaling, this compound has been associated with other specific cellular functions, most notably anti-protease activity.
Proteases are enzymes that catalyze the breakdown of proteins. While essential for many biological processes, their activity must be tightly controlled to prevent excessive tissue damage, particularly during inflammation. mdpi.com Anti-proteases are inhibitors that regulate the activity of proteases. youtube.com
The this compound exhibits anti-protease activity, specifically targeting serine proteases such as elastase. nih.govnih.gov This function is critical in tissues susceptible to inflammatory damage, where proteases are released by immune cells. nih.gov By inhibiting these enzymes, ADMLX helps to maintain the integrity of the extracellular matrix and protect tissues from proteolytic degradation, thereby limiting inflammation-associated damage. nih.gov This activity links ADMLX directly to the maintenance of tissue homeostasis under physiological stress.
An article on the specific chemical compound “this compound” cannot be generated at this time. Extensive searches of scientific and academic databases have yielded no protein registered under this name.
It is possible that "this compound" may be a novel or proprietary designation not yet widely documented in publicly accessible research, a typographical error, or a hypothetical protein. The functions described in the query, such as dual branch-promoting and guidance activity in the olfactory cortex, are characteristic of neurodevelopmental proteins. Research in this area often involves well-documented proteins like those of the Semaphorin, Netrin, or Ephrin families, as well as the Amyloid Precursor Protein (APP), which are known to play crucial roles in axon guidance and neuronal branching. However, without specific information linking these activities to a protein named "ADMLX," it is not possible to provide a scientifically accurate and detailed article as requested.
Further clarification on the origin of the term "this compound" or an alternative designation would be necessary to proceed with generating the requested content.
Admlx Protein in Disease Pathogenesis
Genetic Basis of Disease Associations
The primary and most well-characterized disease associated with the ADMLX protein is the X-linked form of Kallmann Syndrome (KS). nih.govnih.gov KS is a genetically heterogeneous developmental disorder defined by the dual symptoms of hypogonadotropic hypogonadism (HH), which leads to delayed or absent puberty and infertility, and anosmia (an absent sense of smell) or hyposmia (a reduced sense of smell). nih.govclevelandclinic.org The condition arises from defects during embryonic development that affect both the reproductive and olfactory systems. frontiersin.orgfrontiersin.org Mutations in the ANOS1 gene are the cause of the X-linked recessive form of this syndrome. nih.gov
A wide array of mutations in the ANOS1 gene have been identified in individuals with Kallmann Syndrome. These mutations disrupt the normal production or function of the anosmin-1 protein. medlineplus.gov The types of genetic alterations are diverse and include deletions of part or all of the gene, single amino acid changes (missense mutations), premature stop codons (nonsense mutations), and shifts in the reading frame (frameshift mutations). medlineplus.govnih.gov
Studies have shown that molecular defects in ANOS1 are found in a significant percentage of KS cases, with one study identifying mutations in 14% of the families analyzed. nih.govresearchgate.net These mutations can include large-scale copy number variations (CNVs), such as the deletion of a single exon or the entire gene, which account for a notable portion of the genetic defects. nih.gov For instance, research has identified novel mutations like a complete deletion of exon 3, expanding the known spectrum of pathogenic variants. nih.gov
| Mutation Type | Description | Consequence |
|---|---|---|
| Nonsense | A point mutation resulting in a premature stop codon. | Leads to a truncated, non-functional protein. |
| Frameshift | An insertion or deletion of nucleotides that shifts the reading frame. | Alters the entire downstream amino acid sequence, typically creating a non-functional protein. |
| Splice Site | A mutation at the boundary of an exon and intron, affecting RNA splicing. | Can lead to the exclusion of exons or inclusion of introns, resulting in an abnormal protein. |
| Deletion | Removal of one or more nucleotides, ranging from a single base to the entire gene. | Causes a loss of genetic material and a non-functional or absent protein. |
| Missense | A single nucleotide change that results in a codon that codes for a different amino acid. | Can alter protein structure and function, depending on the location and nature of the amino acid change. |
Molecular Mechanisms of Disease Pathogenesis
The clinical features of X-linked Kallmann Syndrome can be traced back to the disruption of specific molecular and cellular processes during embryonic development, which are orchestrated by the this compound.
Anosmin-1 is crucial for the proper development of the olfactory system. medlineplus.gov During embryogenesis, olfactory nerve cells must migrate from the developing nose to a structure in the forebrain called the olfactory bulb, which is essential for processing the sense of smell. medlineplus.gov Anosmin-1 plays a key role in this process. medlineplus.gov Loss-of-function mutations in the ANOS1 gene lead to a defective anosmin-1 protein, which in turn disrupts the migration of these olfactory neurons. medlineplus.gov This failure of migration results in the underdevelopment (hypoplasia) or complete absence (aplasia) of the olfactory bulbs. nih.govnih.gov Consequently, the signals for smell cannot reach the brain, leading to the characteristic anosmia or hyposmia seen in Kallmann Syndrome. clevelandclinic.org Studies have also shown that anosmin-1 is involved in regulating the maturation of olfactory ensheathing cells, which provide a permissive environment for axons to innervate the olfactory bulb. nih.govresearchgate.net
In parallel with olfactory development, anosmin-1 is fundamentally involved in establishing the reproductive axis. nih.gov Gonadotropin-releasing hormone (GnRH) neurons, which are the master regulators of puberty and reproduction, also originate in the nasal placode during embryonic development. frontiersin.orgnih.gov These neurons undertake a remarkable journey, migrating along the same pathway as olfactory axons to reach their final destination in the hypothalamus. nih.govfrontiersin.org
Anosmin-1 is a critical facilitator of this neuronal migration. nih.gov When the ANOS1 gene is mutated, the resulting dysfunctional protein is unable to guide the GnRH-producing neurons to the brain. medlineplus.gov This migration failure leads to a deficiency of GnRH in the hypothalamus. nih.gov Without sufficient GnRH, the pituitary gland is not stimulated to produce the necessary hormones (luteinizing hormone and follicle-stimulating hormone) that direct sexual development, resulting in hypogonadotropic hypogonadism. nih.gov
At its core, the function of the this compound (anosmin-1) is that of a cell adhesion molecule that modulates neurite growth and guides axons. nih.govbiologists.com It is a component of the extracellular matrix and interacts with other cell surface and matrix molecules to control cell movement and the formation of neuronal connections. nih.govmedlineplus.gov Research has demonstrated that anosmin-1 promotes the adhesion of various cell types and that this function is dependent on cell surface molecules like heparan sulfate (B86663) proteoglycans. biologists.comnih.gov
The protein's role in axonal guidance and branching is essential for the proper wiring of the nervous system. nih.govnih.gov Mutations in the ANOS1 gene disrupt these fundamental adhesion and guidance functions. medlineplus.gov This dysregulation is the underlying cause of the failed migration of both olfactory and GnRH neurons. nih.govumassmed.edu The inability of these specific neuronal populations to adhere to their migratory pathway and respond to guidance cues ultimately leads to the dual phenotype of anosmia and hypogonadism that defines X-linked Kallmann Syndrome. nih.gov
Aberrant FGF Signaling in Pathological Contexts
Emerging research suggests a potential link between this compound dysfunction and aberrant Fibroblast Growth Factor (FGF) signaling pathways, although the precise molecular mechanisms are not yet fully elucidated. Studies have shown that skin fibroblasts from patients with X-ALD exhibit a diminished mitogenic response to basic fibroblast growth factor (bFGF). nih.gov This suggests that the cellular machinery responsible for responding to FGF signaling may be compromised in the presence of the underlying genetic defect in X-ALD.
Further investigation into this phenomenon has revealed that the expression of the FGF receptor (FGF-R) is significantly reduced in cells from individuals with neonatal adrenoleukodystrophy (n-ALD), a related peroxisomal disorder. While this finding is specific to n-ALD, it points towards a potential area of investigation for X-ALD, as both disorders involve peroxisomal dysfunction. The reduced expression of FGF receptors could lead to a dampened cellular response to FGFs, which are crucial for a variety of cellular processes, including cell growth, differentiation, and survival. The accumulation of VLCFAs, a hallmark of X-ALD, is known to induce a range of cellular stresses, including oxidative stress and inflammation, which could indirectly impact the expression and function of signaling receptors like FGF-R. nih.gov However, a direct causal link between VLCFA accumulation and altered FGF signaling remains an active area of research.
Research Models for Studying this compound Pathogenesis
To unravel the complex pathogenic mechanisms of this compound deficiency, researchers rely on various experimental models that recapitulate key aspects of the disease. These models are indispensable for understanding disease progression and for the preclinical evaluation of potential therapeutic strategies.
The primary genetically modified organism model for studying X-ALD is the Abcd1 knockout (KO) mouse. These mice are generated through targeted disruption of the Abcd1 gene, leading to a loss of functional this compound. nih.gov A key characteristic of the Abcd1 KO mouse is the accumulation of VLCFAs in various tissues, including the central nervous system, which mirrors the biochemical hallmark of the human disease. nih.gov
However, a significant limitation of the standard Abcd1 KO mouse model is its failure to develop the severe inflammatory cerebral demyelination that is characteristic of the most devastating form of human X-ALD. oup.com Instead, these mice typically exhibit a milder, late-onset axonopathy affecting the spinal cord, which more closely resembles the adult-onset form of the disease, adrenomyeloneuropathy (AMN). oup.com Despite this, the Abcd1 KO mouse has been invaluable for studying the early stages of the disease, including the onset of oxidative stress and mitochondrial dysfunction in the absence of overt inflammation. oup.com To better model the inflammatory aspects of cerebral ALD, researchers have developed more complex models, such as combining the Abcd1 knockout with other genetic modifications or inducing inflammation through experimental means. nih.gov
Table 1: Characteristics of Abcd1 Knockout Mouse Models
| Model | Key Features | Limitations | Relevance to Human Disease |
| Standard Abcd1 KO | VLCFA accumulation in tissues; Late-onset spinal cord axonopathy; Oxidative stress. nih.govoup.com | Lack of spontaneous inflammatory cerebral demyelination. | Models adrenomyeloneuropathy (AMN) and early pathogenic events. |
| Abcd1/Abcd2 Double KO | More severe neurological phenotype than single KO; Some evidence of lymphocytic inflammation. oup.com | Does not fully recapitulate cerebral demyelination. oup.com | Helps to understand the roles of related peroxisomal transporters. |
| Cuprizone-induced demyelination in Abcd1 KO | Increased susceptibility to demyelination; Exacerbated axonal damage. | Demyelination is toxin-induced, not spontaneous. | Investigates the vulnerability of ADMLX-deficient cells to demyelinating insults. |
In vitro cellular models provide a more controlled environment to dissect the cell-specific consequences of this compound deficiency and VLCFA accumulation. nih.gov These models are crucial for investigating the molecular pathways that are disrupted in X-ALD.
Fibroblast Models: Skin fibroblasts from X-ALD patients are a readily accessible cell type for studying the biochemical defects of the disease. nih.gov These cells exhibit the characteristic impairment of VLCFA beta-oxidation and accumulation of VLCFAs. nih.gov Fibroblast models have been instrumental in initial diagnostic testing and for studying the general cellular consequences of this compound dysfunction.
Induced Pluripotent Stem Cell (iPSC)-Derived Models: A significant advancement in X-ALD research has been the use of induced pluripotent stem cells (iPSCs). nih.gov iPSCs can be generated from patient fibroblasts and then differentiated into disease-relevant cell types that are otherwise difficult to obtain, such as oligodendrocytes, astrocytes, and neurons. nih.govworld-wide.org
iPSC-Derived Oligodendrocytes and Astrocytes: These models have demonstrated that different neural cell types from X-ALD patients recapitulate key disease phenotypes in vitro. For instance, iPSC-derived oligodendrocytes from patients with the cerebral form of ALD accumulate higher levels of VLCFAs compared to those from patients with the milder AMN form. world-wide.org Furthermore, iPSC-derived astrocytes from cerebral ALD patients show a more pronounced pro-inflammatory response when stimulated, providing a valuable tool to study the mechanisms of neuroinflammation in the disease. world-wide.org
Dental Pulp Stem Cell (DPSC)-Derived Models: More recently, dental pulp stem cells from X-ALD patients have been used to generate neural-like cells. world-wide.org These cells exhibit altered electrophysiological properties, suggesting that VLCFA accumulation can directly impact neuronal function. world-wide.org
Research Methodologies for Admlx Protein Analysis
Genetic and Genomic Approaches
Genetic and genomic strategies are fundamental to understanding the blueprint of the ADMLX protein and its expression patterns. These approaches range from detailed analysis of the gene sequence to broad assessments of its transcriptional activity.
Gene Sequencing and Mutation Analysis
The primary step in the genetic characterization of ADMLX involves sequencing its corresponding gene to identify its exact nucleotide sequence. This process is crucial for detecting mutations that may alter the protein's function and contribute to disease. Two principal methods are employed for this purpose: Sanger sequencing and Next-Generation Sequencing (NGS).
Sanger sequencing, while an older technology, remains a gold standard for targeted sequencing of specific gene regions. It is often used to validate findings from broader sequencing efforts. genewiz.com In the context of ADMLX, Sanger sequencing would be applied to amplify and sequence specific exons or regions of interest where mutations are suspected.
Next-Generation Sequencing (NGS) offers a high-throughput approach to DNA sequencing, allowing for the simultaneous analysis of multiple genes or even the entire genome. ngsacademy.com This is particularly useful for identifying novel mutations in the ADMLX gene across large patient cohorts. nih.govresearchgate.net Targeted NGS panels, which focus on a specific set of genes relevant to a particular disease or pathway, can provide a cost-effective and efficient means of screening for ADMLX mutations.
Table 1: Illustrative Mutation Analysis of the ADMLX Gene
| Mutation ID | Location | Type | Predicted Effect | Sequencing Method |
|---|---|---|---|---|
| ADMLX-M01 | Exon 2 | Missense | p.Arg75His | Sanger Sequencing |
| ADMLX-M02 | Exon 5 | Nonsense | p.Trp150 | Next-Generation Sequencing |
| ADMLX-M03 | Intron 3 | Splice Site | Aberrant Splicing | Next-Generation Sequencing |
| ADMLX-M04 | Exon 8 | Frameshift | p.Gly210Valfs15 | Next-Generation Sequencing |
Gene Expression Profiling
Understanding the expression levels of the ADMLX gene in different tissues, developmental stages, or disease states is crucial for discerning its biological function. Gene expression profiling measures the amount of messenger RNA (mRNA) transcribed from the ADMLX gene.
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific method for quantifying mRNA levels. nih.govqiagen.com This technique involves converting mRNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers. mdpi.com The amount of amplified product is measured in real-time, allowing for precise quantification of the initial mRNA template. nih.gov qRT-PCR is often used to validate the results of larger-scale expression studies like RNA sequencing. mdpi.comnih.gov
Table 2: Example of ADMLX Gene Expression Analysis by qRT-PCR in Different Tissues
| Tissue | Relative ADMLX mRNA Expression (Fold Change) | Standard Deviation |
|---|---|---|
| Brain | 12.5 | ± 1.8 |
| Heart | 3.2 | ± 0.5 |
| Liver | 1.0 | ± 0.2 |
| Kidney | 8.9 | ± 1.1 |
RNA Sequencing (RNA-seq) is a powerful, high-throughput method that provides a comprehensive snapshot of the entire transcriptome. lubio.ch Unlike qRT-PCR, which targets specific genes, RNA-seq can quantify the expression of all genes in a sample simultaneously. lubio.ch This allows for the discovery of novel transcripts and alternative splicing variants of the ADMLX gene. The process involves isolating RNA, converting it to cDNA, preparing a sequencing library, and then sequencing the library using an NGS platform. lubio.ch
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Gene Regulation Studies
To understand how the expression of the ADMLX gene is regulated, researchers employ Chromatin Immunoprecipitation Sequencing (ChIP-seq). This technique is used to identify the binding sites of transcription factors and other DNA-binding proteins across the genome. thermofisher.comnih.gov The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to a protein of interest to immunoprecipitate the protein-DNA complexes. youtube.com The associated DNA is then sequenced to reveal the genomic locations where the protein was bound. youtube.com By performing ChIP-seq for various transcription factors, researchers can map the regulatory landscape of the ADMLX gene. nih.gov
Protein Biochemistry and Interaction Studies
While genetic and genomic approaches provide information about the ADMLX gene, biochemical methods are essential for studying the this compound itself. wikipedia.org These techniques are used to characterize the protein's properties and identify its interaction partners.
Methods for studying protein-protein interactions can be broadly categorized into in vivo and in vitro approaches. youtube.com Affinity purification followed by mass spectrometry is a common technique to identify proteins that interact with ADMLX within a cellular context. youtube.com This involves tagging the this compound, expressing it in cells, and then using the tag to pull down ADMLX and its binding partners. The interacting proteins are then identified by mass spectrometry.
Biochemical studies may also involve the expression and purification of the this compound to study its enzymatic activity, stability, and structure. nih.govresearchgate.net Techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the this compound, providing insights into its mechanism of action. Furthermore, understanding the interactions of ADMLX with other proteins is key to elucidating its function in cellular pathways. nih.govnih.govyoutube.com
Table 3: Potential Interacting Partners of this compound Identified by Affinity Purification-Mass Spectrometry
| Interacting Protein | Function | Confidence Score |
|---|---|---|
| Protein Kinase A | Signal Transduction | High |
| Ubiquitin E3 Ligase | Protein Degradation | High |
| Heat Shock Protein 90 | Protein Folding | Medium |
| Transcription Factor Y | Gene Regulation | Medium |
Recombinant Protein Expression and Purification
To obtain a sufficient quantity of pure this compound for detailed biochemical and structural analysis, recombinant protein expression and purification techniques are employed. avantorsciences.com This process involves introducing the genetic code for ADMLX into a host organism, which then produces the protein. The choice of the expression system is critical and depends on factors such as the requirement for post-translational modifications and the desired yield. thermofisher.com
Commonly used expression systems include bacteria (Escherichia coli), yeast (Pichia pastoris, Saccharomyces cerevisiae), insect cells, and mammalian cells. thermofisher.comrekombiotech.comfuturefields.io E. coli is often the first choice due to its rapid growth, ease of use, and low cost. rekombiotech.compromega.com However, for complex proteins like ADMLX that may require specific folding or post-translational modifications for their activity, eukaryotic systems such as yeast, insect, or mammalian cells are often preferred. thermofisher.compromega.com Mammalian cell lines, like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are frequently used for producing human proteins as they can perform human-like post-translational modifications. thermofisher.comrekombiotech.com
To simplify the purification process, the this compound is often expressed as a fusion protein with an affinity tag. promega.comnih.gov These tags are small proteins or peptides, such as a polyhistidine-tag (His-tag) or Glutathione S-transferase (GST) tag, which are attached to the N- or C-terminus of the this compound. promega.comnih.govstackwave.com
The purification of recombinant this compound typically involves several steps, starting with the lysis of the host cells to release the protein. promega.com This is followed by a series of chromatography techniques to separate the this compound from other cellular components. avantorsciences.comtechnologynetworks.com
Affinity Chromatography : This is often the first and most effective step, utilizing the specific interaction between the affinity tag on the this compound and a ligand immobilized on a chromatography resin. stackwave.compatsnap.com For instance, a His-tagged this compound will bind to nickel or cobalt ions on the resin. stackwave.compatsnap.com
Ion-Exchange Chromatography : This technique separates proteins based on their net charge. avantorsciences.comstackwave.com The charge of the this compound is dependent on the pH of the buffer, and by carefully controlling the pH and ionic strength, it can be selectively eluted from a charged resin. stackwave.com
Size-Exclusion Chromatography : Also known as gel filtration, this method separates proteins based on their size. stackwave.comtechnologynetworks.com It is often used as a final polishing step to separate the this compound from any remaining contaminants or aggregates. stackwave.compatsnap.com
| Expression System | Advantages | Disadvantages |
|---|---|---|
| Bacterial (e.g., E. coli) | Low cost, rapid growth, high yield, easy to handle. rekombiotech.compromega.com | Lacks complex post-translational modifications, proteins can be insoluble (inclusion bodies). rekombiotech.com |
| Yeast (e.g., P. pastoris) | Cost-effective, capable of some post-translational modifications, high yield. rekombiotech.comfuturefields.io | Glycosylation pattern differs from mammals. rekombiotech.com |
| Insect Cells | Good for complex proteins, performs post-translational modifications similar to mammals. thermofisher.com | Slower and more expensive than bacterial or yeast systems. rekombiotech.com |
| Mammalian Cells (e.g., CHO, HEK) | Provides the most authentic post-translational modifications for human proteins. thermofisher.comrekombiotech.com | High cost, slow growth, lower yields. promega.com |
Immunological Detection Methods
Immunological detection methods rely on the high specificity of antibodies to detect the this compound. These techniques are essential for identifying and quantifying the protein in various samples.
Western blotting, also known as immunoblotting, is a widely used technique to detect the presence of the this compound in a complex mixture of proteins and to determine its molecular weight. azurebiosystems.comnih.gov The procedure involves several key steps. azurebiosystems.com First, the protein sample is prepared by extracting proteins from cells or tissues. These proteins are then separated based on their size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Following electrophoresis, the separated proteins are transferred from the gel to a solid support membrane, typically made of nitrocellulose or polyvinylidene difluoride (PVDF). This transfer process is crucial as the membrane provides a better surface for antibody binding. To prevent non-specific binding of antibodies, the membrane is treated with a blocking agent such as bovine serum albumin (BSA) or non-fat milk.
The membrane is then incubated with a primary antibody that specifically recognizes and binds to the this compound. After washing away any unbound primary antibody, the membrane is incubated with a secondary antibody. This secondary antibody is specific to the primary antibody and is conjugated to an enzyme, such as horseradish peroxidase (HRP), or a fluorescent molecule. The detection of the signal generated by the enzyme or fluorophore reveals the presence of the this compound as a distinct band on the membrane. azurebiosystems.com The position of this band can be compared to molecular weight markers to estimate the size of the this compound.
| Step | Description | Purpose |
|---|---|---|
| Sample Preparation | Extraction of proteins from cells or tissues containing ADMLX. | To obtain a protein lysate for analysis. |
| Gel Electrophoresis (SDS-PAGE) | Separation of proteins based on their molecular weight. | To resolve ADMLX from other proteins in the sample. |
| Protein Transfer | Transfer of separated proteins from the gel to a membrane (nitrocellulose or PVDF). | To immobilize the proteins for antibody detection. |
| Blocking | Incubation of the membrane with a blocking agent (e.g., BSA, non-fat milk). | To prevent non-specific binding of antibodies to the membrane. |
| Primary Antibody Incubation | Incubation with a primary antibody specific to the this compound. | To specifically label the this compound. |
| Secondary Antibody Incubation | Incubation with an enzyme or fluorophore-conjugated secondary antibody that binds to the primary antibody. | To provide a detectable signal. |
| Detection | Visualization of the signal to identify the band corresponding to the this compound. azurebiosystems.com | To confirm the presence and estimate the molecular weight of ADMLX. |
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used for the detection and quantification of the this compound in a solution. qiagen.comthermofisher.comnih.gov This technique is highly sensitive and is suitable for analyzing a large number of samples simultaneously. nih.gov In an ELISA, the this compound (antigen) or an antibody specific to it is immobilized on the surface of a microplate well. qiagen.comthermofisher.com A specific antibody-antigen interaction is then detected using an enzyme-linked antibody, and the enzymatic activity is measured to determine the quantity of the protein. thermofisher.com
There are several formats of ELISA that can be adapted for the analysis of this compound:
Direct ELISA : The this compound-containing sample is immobilized on the plate, and a primary antibody directly conjugated to an enzyme is used for detection. thermofisher.com
Indirect ELISA : The this compound is immobilized on the plate, followed by the addition of an unlabeled primary antibody. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody. thermofisher.com
Sandwich ELISA : This is the most robust format where a "capture" antibody specific to ADMLX is coated on the plate. thermofisher.com The sample containing ADMLX is then added, followed by a "detection" antibody which is also specific to ADMLX but binds to a different epitope. This detection antibody is either directly conjugated to an enzyme or is detected by a conjugated secondary antibody. qiagen.comthermofisher.com
The final step in all ELISA formats involves the addition of a substrate that is converted by the enzyme into a measurable product, often a color change that can be quantified by reading the optical density. nih.gov
| ELISA Format | Principle | Application for ADMLX |
|---|---|---|
| Direct ELISA | Antigen (ADMLX) is coated on the plate, and a labeled primary antibody is used for detection. thermofisher.com | Rapid screening for the presence of ADMLX. |
| Indirect ELISA | Antigen (ADMLX) is coated, followed by an unlabeled primary antibody and a labeled secondary antibody. thermofisher.com | Quantifying the immune response to ADMLX (detecting anti-ADMLX antibodies). |
| Sandwich ELISA | A capture antibody binds ADMLX, which is then detected by a second, labeled antibody. thermofisher.com | Highly specific and sensitive quantification of ADMLX in complex samples like serum or cell lysates. qiagen.com |
Immunofluorescence (IF) and immunocytochemistry (ICC) are powerful techniques used to visualize the subcellular localization of the this compound within cells. wikipedia.orgproteinatlas.org Both methods use antibodies to detect the protein of interest, with the main difference being that ICC is performed on intact cells, while immunohistochemistry (IHC) is used for tissue sections. wikipedia.org
The general workflow for ICC involves several steps. proteinatlas.org First, cells are grown on a solid support, such as a glass slide. proteinatlas.org The cells are then "fixed" to preserve their structure and the location of the this compound. proteinatlas.org Following fixation, the cell membranes are permeabilized to allow antibodies to enter the cell and access intracellular proteins. proteinatlas.org
The cells are then incubated with a primary antibody that specifically binds to the this compound. addgene.org Similar to Western blotting and ELISA, an indirect detection method is commonly used, where a secondary antibody conjugated to a fluorophore is used to detect the primary antibody. leica-microsystems.com This approach allows for signal amplification as multiple secondary antibodies can bind to a single primary antibody. leica-microsystems.com
After the antibody incubations and washing steps, the cells can be counterstained with a fluorescent dye like DAPI to visualize the nuclei. addgene.org The slide is then mounted and observed under a fluorescence microscope. addgene.org The resulting images provide valuable information about where the this compound is located within the cell, for example, in the nucleus, cytoplasm, or specific organelles. wikipedia.orgthermofisher.com
| Step | Description | Purpose |
|---|---|---|
| Cell Culture | Growing cells on a solid support like a glass slide. proteinatlas.org | To prepare a sample of cells for staining. |
| Fixation | Treating cells with a fixative (e.g., paraformaldehyde) to preserve cellular structures. proteinatlas.orgthermofisher.com | To lock the this compound in its cellular location. |
| Permeabilization | Using a detergent to create pores in the cell membranes. proteinatlas.org | To allow antibodies to access intracellular this compound. |
| Antibody Incubation | Incubating with a primary antibody specific for ADMLX, followed by a fluorescently-labeled secondary antibody. addgene.orgleica-microsystems.com | To specifically label the this compound with a fluorescent tag. |
| Microscopy | Visualizing the fluorescent signal using a fluorescence microscope. addgene.org | To determine the subcellular localization of the this compound. |
Protein-Protein Interaction Mapping
Understanding the function of the this compound often requires identifying other proteins with which it interacts. Protein-protein interactions are fundamental to most biological processes. nih.gov
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and study protein-protein interactions in vivo. nih.govthermofisher.com This method is based on the principle of using an antibody to isolate a specific protein of interest (the "bait," in this case, ADMLX) from a cell lysate, along with any proteins that are bound to it (the "prey"). thermofisher.com
The Co-IP procedure begins with the preparation of a cell lysate under conditions that preserve native protein complexes. biophysics-reports.org An antibody specific to the this compound is then added to the lysate and allowed to form an immune complex with ADMLX and its binding partners. thermofisher.com This complex is then captured on beaded support material, such as Protein A/G beads, which bind to the antibody. nih.gov
After washing away non-specifically bound proteins, the entire complex is eluted from the beads. thermofisher.com The eluted proteins, which include ADMLX and its interacting partners, can then be identified by techniques such as Western blotting or mass spectrometry. nih.govyoutube.com Co-IP is a powerful tool for confirming suspected protein-protein interactions and for discovering novel interaction partners of the this compound. nih.gov
| Step | Description | Purpose |
|---|---|---|
| Cell Lysis | Preparation of a cell lysate under non-denaturing conditions. biophysics-reports.org | To release protein complexes while maintaining their interactions. |
| Immunoprecipitation | Incubation of the lysate with an antibody specific to the this compound. thermofisher.com | To form an immune complex with ADMLX and its binding partners. |
| Complex Capture | Addition of Protein A/G beads to bind and precipitate the immune complex. nih.gov | To isolate the this compound complex from the lysate. |
| Washing | Washing the beads to remove non-specifically bound proteins. thermofisher.com | To reduce background and increase the specificity of the results. |
| Elution | Releasing the protein complex from the antibody and beads. thermofisher.com | To collect the purified this compound and its interactors. |
| Analysis | Identifying the co-precipitated proteins by Western blotting or mass spectrometry. nih.govyoutube.com | To determine the interaction partners of the this compound. |
Affinity Capture-Mass Spectrometry
Affinity Capture-Mass Spectrometry (AP-MS) is a principal technique for identifying the interaction partners of a target protein. In the context of this compound analysis, this method involves using the this compound as "bait" to capture its binding partners, or "prey," from a complex mixture like a cell lysate. ebi.ac.uknih.gov The this compound is typically tagged with an epitope, allowing it to be selectively immobilized on a solid support matrix. ebi.ac.uknih.gov When a protein mixture is passed over this matrix, proteins that interact with ADMLX are captured. ebi.ac.uk
Following the capture and subsequent washing steps to remove non-specific binders, the entire complex (bait and prey) is eluted. The proteins are then identified using mass spectrometry. nih.gov This approach is powerful for discovering multi-protein complexes and can identify both stable and transient interactions that might be missed by other methods. ucsf.edu The data generated from AP-MS experiments on this compound can be used to construct protein-protein interaction (PPI) networks, providing insight into the biological pathways and cellular functions in which ADMLX is involved. nih.gov Quantitative MS techniques can be coupled with affinity purification to study how these interactions change under different cellular conditions. thermofisher.com
| Aspect | Description for this compound Analysis |
| Principle | Uses a tagged this compound (bait) to selectively bind and isolate interacting proteins (prey) from a cellular extract. |
| Process | 1. Tagged ADMLX is immobilized. 2. Cell lysate is passed over the matrix, allowing prey proteins to bind. 3. Non-specific proteins are washed away. 4. The ADMLX-prey complex is eluted and analyzed by mass spectrometry to identify the prey proteins. ebi.ac.uk |
| Information Gained | Identification of direct and indirect binding partners of this compound, revealing its potential protein complexes and interaction networks. nih.govacs.org |
| Advantages | Can identify entire protein complexes, including transient or weak interactions, in a near-native context. ucsf.edu |
| Limitations | Potential for false positives from non-specific binding and false negatives if interactions are lost during washing steps. ebi.ac.uk Mixing of cellular compartments during lysis can also lead to artificial interactions. ebi.ac.uk |
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a biophysical technique used to measure the proximity between two molecules, making it an excellent tool for studying this compound interactions in living cells. nih.govnih.gov The method relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore. wikipedia.org This non-radiative energy transfer only occurs when the donor and acceptor are extremely close (typically within 2-10 nanometers). nih.govresearchgate.net
To study the interaction of ADMLX with a potential partner protein, ADMLX would be fused to a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and the partner protein to an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP). nih.gov If the two proteins interact, bringing the fluorophores into close proximity, excitation of the donor (CFP) will result in the emission of light from the acceptor (YFP), a phenomenon known as sensitized emission. nih.gov The efficiency of this energy transfer is highly sensitive to the distance between the fluorophores, allowing for quantitative analysis of molecular interactions and conformational changes in real-time within a cellular environment. wikipedia.orgmdpi.com
| Aspect | Description for this compound Analysis |
| Principle | Non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in very close proximity (2-10 nm). wikipedia.orgresearchgate.net |
| Process | ADMLX is tagged with a donor fluorophore and a suspected interacting protein is tagged with an acceptor. If the proteins interact, exciting the donor leads to emission from the acceptor, which is detected. nih.gov |
| Information Gained | Provides spatial and temporal information about the direct interaction between ADMLX and another protein in living cells. nih.gov It can also be used to monitor conformational changes within the this compound itself. wikipedia.org |
| Advantages | Allows for real-time visualization of protein interactions in their native cellular context. nih.gov Highly sensitive to the distance between interacting molecules. wikipedia.org |
| Limitations | Requires genetically fusing fluorescent proteins to the proteins of interest, which can sometimes interfere with protein function. The distance and orientation constraints are very strict. |
Protein-Fragment Complementation Assays (PCA)
Protein-Fragment Complementation Assays (PCA) are versatile methods for detecting protein-protein interactions (PPIs) directly within living cells. nih.govnih.gov The core principle involves splitting a reporter protein (like an enzyme or a fluorescent protein) into two non-functional fragments. wikipedia.orgiaanalysis.com To investigate an interaction involving ADMLX, one fragment of the reporter is fused to ADMLX, and the complementary fragment is fused to a potential binding partner. thermofisher.com
If ADMLX and its partner protein interact, they bring the two reporter fragments into close proximity, allowing them to reconstitute into a functional reporter protein. iaanalysis.comthermofisher.com The restored activity of the reporter—be it enzymatic activity, fluorescence, or cell survival—produces a detectable signal that indicates an interaction has occurred. nih.gov This technique is highly sensitive and can be used to study interactions of proteins expressed at their natural, endogenous levels in their correct cellular compartments. nih.govnih.gov
| Aspect | Description for this compound Analysis |
| Principle | The reconstitution of a functional reporter protein from two inactive fragments, which are brought together by the interaction of the proteins they are fused to (ADMLX and its partner). wikipedia.orgiaanalysis.com |
| Process | ADMLX is fused to one fragment of a reporter protein (e.g., N-terminal half of GFP). A potential interactor is fused to the other fragment (e.g., C-terminal half of GFP). Interaction between ADMLX and its partner reconstitutes the reporter, generating a measurable signal. wikipedia.org |
| Information Gained | Confirms direct protein-protein interactions in vivo and can be used for large-scale screening to identify new binding partners for ADMLX. nih.gov |
| Advantages | High sensitivity, allowing detection of interactions at endogenous expression levels. nih.gov Can be applied in a wide variety of cell types and organisms. nih.govnih.gov |
| Limitations | The fusion of fragments may sterically hinder the interaction or affect protein stability. The reconstitution is often irreversible, which limits its use for studying dynamic interactions. |
Crosslinking Mass Spectrometry (XL-MS)
Crosslinking Mass Spectrometry (XL-MS) is a powerful technique used to identify protein-protein interactions and gain structural insights into protein complexes. nih.govthermofisher.com The method involves treating the this compound, either in a purified complex or within its native cellular environment, with chemical crosslinking reagents. creative-proteomics.com These reagents are bifunctional molecules that covalently link amino acid residues that are spatially close to each other. nih.gov
After the crosslinking reaction, the proteins are digested into peptides, and the resulting mixture is analyzed by mass spectrometry. nih.govcreative-proteomics.com Specialized software is then used to identify the cross-linked peptides, which reveals which amino acid residues (and therefore which proteins) were in close proximity. nih.gov This information provides distance constraints that can be used to map the interaction interface between ADMLX and its partners or to model the three-dimensional architecture of ADMLX-containing protein complexes. ucsf.educreative-proteomics.com XL-MS is particularly useful for capturing transient or weak interactions that may not survive other purification methods. ucsf.edu
| Aspect | Description for this compound Analysis |
| Principle | Covalently linking spatially proximal amino acid residues within ADMLX or between ADMLX and its binding partners using a chemical crosslinker of a defined length. nih.govcreative-proteomics.com |
| Process | 1. ADMLX-containing samples are treated with a crosslinking reagent. 2. Proteins are digested into peptides. 3. Mass spectrometry identifies the covalently linked peptides. 4. Data analysis maps the linkage sites. nih.gov |
| Information Gained | Provides distance constraints for structural modeling of ADMLX and its complexes. thermofisher.com Maps protein interaction interfaces and identifies both stable and transient interactors. ucsf.educreative-proteomics.com |
| Advantages | Captures interactions in their native physiological context, including weak or transient ones. ucsf.educreative-proteomics.com Provides structural information that complements high-resolution methods like X-ray crystallography. thermofisher.com |
| Limitations | The efficiency of crosslinking can be low, and the analysis of the resulting complex data can be challenging. The choice of crosslinker is critical and can influence the results. |
Yeast Two-Hybrid Systems
The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. nih.goviaanalysis.com The technique is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). wikipedia.org In the Y2H assay, the this compound is fused to the DBD, creating the "bait." A potential interacting partner, the "prey," is fused to the AD. iaanalysis.comnih.gov
These two fusion proteins are co-expressed in a yeast cell. If the ADMLX "bait" and the "prey" protein interact, the DBD and AD are brought into close proximity. iaanalysis.com This functional reconstitution of the transcription factor activates the transcription of a downstream reporter gene, leading to a detectable phenotype, such as cell growth on a selective medium or a color change. iaanalysis.comresearchgate.net The Y2H system is particularly well-suited for large-scale library screening to identify novel interaction partners for ADMLX. wikipedia.org
| Aspect | Description for this compound Analysis |
| Principle | Reconstitution of a functional transcription factor in yeast through the interaction of two proteins (bait and prey), which brings the separated DNA-binding and activation domains together. iaanalysis.comwikipedia.org |
| Process | ADMLX (bait) is fused to a DNA-binding domain (DBD). A library of potential interactors (prey) is fused to an activation domain (AD). If bait and prey interact in the yeast nucleus, a reporter gene is activated. nih.gov |
| Information Gained | Identification of potential binary protein-protein interactions, making it ideal for screening libraries to find new ADMLX binding partners. nih.goviaanalysis.com |
| Advantages | A powerful in vivo method for discovering novel interactions. iaanalysis.com Relatively simple and amenable to high-throughput screening. |
| Limitations | High rate of false positives and false negatives. Interactions must occur in the yeast nucleus, which can be problematic for membrane or cytosolic proteins. Post-translational modifications may differ between yeast and the native organism. |
Cell Biology Techniques
Cellular Localization Studies
Determining the subcellular localization of the this compound is crucial for understanding its function, as a protein's location within a cell is intrinsically linked to its biological role. nih.govfrontiersin.org Several techniques are employed for these studies. Immunofluorescence (IF) and immunohistochemistry (IHC) are common methods where an antibody specific to ADMLX is used to visualize its position within fixed cells or tissues. cellsignal.com The primary antibody is detected by a secondary antibody conjugated to a fluorophore, and its location is observed using fluorescence microscopy. americanlaboratory.com
For live-cell imaging, ADMLX can be genetically tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). This allows for the dynamic tracking of this compound movement and changes in localization in response to various cellular stimuli. wikipedia.org Computational methods, which analyze the ADMLX amino acid sequence for known targeting signals or compare it to proteins with known localizations, can also predict its subcellular compartment, though experimental validation is essential. nih.govwikipedia.org
| Technique | Principle | Application to this compound |
| Immunofluorescence (IF) | Uses specific antibodies to detect the this compound in fixed cells. A fluorescently labeled secondary antibody binds to the primary antibody, revealing the protein's location via microscopy. cellsignal.comamericanlaboratory.com | To visualize the precise location of endogenous ADMLX within subcellular compartments (e.g., nucleus, cytoplasm, mitochondria) in cultured cells. |
| Live-Cell Imaging | Fuses ADMLX to a fluorescent reporter protein (e.g., GFP). The fusion protein is expressed in cells, allowing its location and movement to be monitored in real-time. wikipedia.org | To study the dynamics of ADMLX localization, such as its translocation between compartments in response to cellular signals or environmental changes. |
| Computational Prediction | Algorithms analyze the amino acid sequence of ADMLX for sorting signals or use machine learning models trained on proteins with known locations to predict its destination. nih.govwikipedia.org | To generate an initial hypothesis about the likely subcellular compartment(s) for ADMLX, guiding subsequent experimental designs. |
Cell Adhesion Assays
Cell adhesion assays are fundamental in determining the role of a protein in mediating cell-to-cell or cell-to-extracellular matrix (ECM) interactions. nih.govnih.gov These assays are critical for investigating whether this compound functions as a cell adhesion molecule. The general principle involves immobilizing a substrate, such as an ECM protein or a monolayer of cells expressing a potential binding partner, onto a microplate. researchgate.net Cells expressing ADMLX are then seeded onto the coated surface and allowed to adhere. Non-adherent cells are subsequently removed by controlled washing steps, and the remaining bound cells are quantified. researchgate.net
Quantification can be achieved through various methods, including colorimetric detection of stained cells or fluorescence measurement of pre-labeled cells. nih.govresearchgate.net The choice of assay depends on the specific hypothesis being tested. For instance, to test if ADMLX mediates adhesion to a specific ECM component like fibronectin or laminin (B1169045), these proteins would be used as the substrate. To assess ADMLX's role in cell-cell adhesion, a monolayer of cells expressing a candidate receptor could be used as the substrate. nih.gov These assays can also be adapted to study the effects of inhibitors on ADMLX-mediated adhesion. nih.gov
Commonly used formats include static adhesion assays, which are suitable for many cell types like epithelial cells, and flow adhesion assays, which are more appropriate for analyzing cell adhesion under the physiological shear stress conditions experienced by blood cells. nih.gov
Below is a table representing hypothetical data from a static cell adhesion assay designed to test the function of ADMLX.
| Coating Substrate | Cell Type | Adherent Cells (Normalized Absorbance) | Standard Deviation |
|---|---|---|---|
| Fibronectin | Control Cells (No ADMLX) | 0.25 | 0.03 |
| Fibronectin | Cells Expressing ADMLX | 0.85 | 0.06 |
| Collagen IV | Control Cells (No ADMLX) | 0.22 | 0.02 |
| Collagen IV | Cells Expressing ADMLX | 0.78 | 0.05 |
| BSA (Negative Control) | Cells Expressing ADMLX | 0.10 | 0.01 |
Neuronal Migration Assays
Neuronal migration is a crucial process in the development of the nervous system, where newly generated neurons travel to their final positions to form functional circuits. ibidi.com Assays to study this process are vital for determining if this compound is involved in guiding neuronal movement. These assays typically assess the motility of neurons or neural progenitor cells in response to various cues. nih.gov
Live-cell imaging is a powerful tool for these assays, allowing for the real-time tracking of migrating cells. nih.gov Parameters such as speed, velocity, and directionality can be quantified to provide a detailed analysis of cell movement. nih.gov One common method is the wound-healing or scratch assay , where a gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured. Another widely used method is the transwell migration assay (or Boyden chamber assay), where cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber, often in response to a chemoattractant.
These assays can be used to investigate the role of ADMLX by comparing the migratory behavior of neurons with normal ADMLX expression to those where ADMLX expression is knocked down or overexpressed. Furthermore, the assays can be modified to study the response to specific guidance cues, different extracellular substrates, or the presence of inhibitors. ibidi.comnih.gov
The following table shows hypothetical results from a transwell migration assay assessing the role of ADMLX.
| Cell Condition | Chemoattractant | Migrated Cells per Field | Standard Deviation |
|---|---|---|---|
| Wild-Type Neurons | None | 25 | 4 |
| Wild-Type Neurons | Guidance Cue X | 150 | 12 |
| ADMLX Knockdown Neurons | None | 22 | 5 |
| ADMLX Knockdown Neurons | Guidance Cue X | 45 | 8 |
| ADMLX Overexpressing Neurons | Guidance Cue X | 210 | 15 |
Cell Culture Models for Functional Characterization
The functional characterization of this compound relies heavily on the use of appropriate cell culture models. These models provide controlled environments to investigate the protein's roles in cellular processes. The choice of model ranges from immortalized cell lines to more biologically relevant primary cells or complex three-dimensional (3D) cultures. biocompare.com
Immortalized Cell Lines: These are often the starting point for functional studies as they are easy to culture and can be expanded to large numbers at a low cost. biocompare.com Cell lines (e.g., HEK293, CHO) can be genetically modified to overexpress ADMLX or to knock down its expression using techniques like siRNA or CRISPR. This allows for the investigation of ADMLX's impact on processes like cell signaling, adhesion, and proliferation. biorxiv.org
Primary Cells: For higher biological relevance, primary cells isolated directly from tissue are used. biocompare.com For instance, studying ADMLX in primary neurons would provide more accurate insights into its function in the nervous system compared to using an immortalized line. However, primary cells have a limited lifespan and can be more challenging to culture. biocompare.com
iPSC-derived Cells: Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types (e.g., neurons, endothelial cells). This model offers normal genetic stability and primary cell functionality, providing a powerful tool for studying ADMLX in specific human cell lineages, potentially from patients with specific genetic variants of ADMLX. biocompare.com
3D Cell Culture Models: Three-dimensional models, such as organoids or cells cultured in an extracellular matrix gel, can more accurately replicate the in vivo tumor microenvironment or tissue architecture. endocrine-abstracts.org Characterizing ADMLX function in a 3D model could reveal roles that are not apparent in traditional 2D monolayer cultures, such as its involvement in tissue morphogenesis or cancer cell invasion. endocrine-abstracts.org
These models are essential platforms for performing the functional assays described previously and for biochemical analyses to elucidate the molecular pathways in which ADMLX participates.
Structural Biology Approaches
X-ray Crystallography for this compound and Complex Structures
X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of proteins. wikipedia.org This method can provide high-resolution insights into the architecture of this compound, revealing details of its domains, active sites, and potential binding interfaces. The process begins with producing a highly pure and concentrated sample of this compound, which is then induced to form well-ordered crystals. nih.gov This crystallization step is often the most significant bottleneck in the process. libretexts.org
Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. wikipedia.org The intensities and positions of these spots are used to calculate an electron density map. jic.ac.uk By fitting the known amino acid sequence of ADMLX into this map, a detailed 3D atomic model of the protein is constructed and subsequently refined. nih.govjic.ac.uk
This technique is exceptionally powerful for understanding how ADMLX interacts with other molecules. By co-crystallizing ADMLX with its ligands, binding partners, or inhibitors, it is possible to visualize the precise molecular interactions that govern its function. nih.gov This structural information is invaluable for understanding its mechanism of action and can serve as a basis for structure-based drug design. wikipedia.orgnih.gov
A table summarizing hypothetical data from an X-ray crystallography experiment on ADMLX is provided below.
| Parameter | Value (ADMLX-Ligand Complex) | Description |
|---|---|---|
| PDB ID | XXXX | Protein Data Bank accession code. |
| Resolution (Å) | 1.8 | A measure of the level of detail in the structure. |
| Space Group | P212121 | Describes the symmetry of the crystal lattice. |
| Unit Cell (a, b, c in Å) | 55.2, 68.4, 95.1 | The dimensions of the basic repeating unit of the crystal. |
| Rwork / Rfree | 0.18 / 0.21 | Indicators of the quality and accuracy of the final model. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the structure of proteins at atomic resolution. duke.edu Unlike X-ray crystallography, which requires proteins to be in a crystalline state, NMR studies proteins in solution, which can be closer to their native physiological environment. azolifesciences.comyoutube.com This makes NMR particularly well-suited for studying the structure and dynamics of proteins that are flexible or resistant to crystallization. youtube.com The technique is generally most effective for smaller proteins, typically under 30-40 kDa, although recent advancements have expanded its applicability to larger systems. youtube.comnih.gov
In a protein NMR experiment, a concentrated solution of purified ADMLX, often isotopically labeled with ¹⁵N and ¹³C, is placed in a strong magnetic field and probed with radiofrequency pulses. youtube.com The atomic nuclei within the protein absorb and re-emit electromagnetic radiation at specific frequencies (chemical shifts) that are highly sensitive to their local chemical environment. duke.edu By analyzing correlations between different nuclei, it is possible to calculate distance restraints and dihedral angles, which are then used to compute a family of 3D structures consistent with the experimental data. wikipedia.org
A key advantage of NMR is its ability to provide information about protein dynamics across a wide range of timescales. azolifesciences.com This allows researchers to study conformational changes, protein folding, and the interactions of ADMLX with other molecules directly in solution.
Cryo-electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for determining the structures of large and complex macromolecules that are difficult to analyze with other methods. crelux.comproteopedia.org It is especially advantageous for proteins like ADMLX if it exists as part of a large multi-protein complex, is a membrane protein, or possesses significant flexibility that hinders crystallization. crelux.comnih.gov
The Cryo-EM process involves flash-freezing a purified solution of the this compound or its complex on a grid, trapping the molecules in a thin layer of vitreous (non-crystalline) ice. youtube.com A transmission electron microscope then captures tens of thousands of two-dimensional images of the individual, randomly oriented particles. youtube.com Sophisticated computational algorithms are used to sort these 2D images by their orientation and average them to enhance the signal-to-noise ratio. These averaged images are then combined to reconstruct a three-dimensional electron density map of the molecule, into which an atomic model can be built and refined. proteopedia.orgyoutube.com
While historically providing lower resolution than X-ray crystallography, recent technological advances, especially in direct electron detectors and image processing software, have enabled Cryo-EM to achieve near-atomic resolution for a wide range of biological samples. nih.gov This makes it a powerful complementary approach to X-ray crystallography and NMR for elucidating the structure of ADMLX. crelux.com
Small-Angle X-ray Scattering (SAXS)
In a typical SAXS experiment, a solution containing the purified this compound is exposed to a collimated beam of X-rays. The electrons in the protein scatter the X-rays, and the resulting scattering pattern is recorded by a detector at very small angles (typically 0.1 to 5 degrees). nih.govnews-medical.net The scattering intensity is plotted as a function of the scattering angle, generating a SAXS profile that is characteristic of the protein's size and shape. nih.gov
SAXS can be instrumental in validating and refining structural models of this compound obtained from other methods like homology modeling or AlphaFold. nih.gov By comparing the theoretical scattering curve calculated from a structural model with the experimental SAXS data, researchers can assess the accuracy of the model and make necessary adjustments to better fit the solution structure. This hybrid approach combines the high-resolution detail of computational models with the experimental constraints of the protein's solution conformation. plos.org
Illustrative SAXS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Radius of Gyration (Rg) | 3.5 ± 0.2 nm | A measure of the overall size of the this compound. |
| Maximum Dimension (Dmax) | 12.0 ± 0.5 nm | The longest dimension of the this compound. |
| Molecular Weight (from SAXS) | 75 ± 5 kDa | Estimated molecular weight of the this compound in solution. |
| Porod Volume | 130 ± 10 nm³ | The volume of the hydrated this compound particle. |
Protein Crystallization Techniques
Protein crystallization is a critical step for determining the high-resolution three-dimensional structure of a protein using X-ray crystallography. wikipedia.org The process involves creating conditions where the protein molecules in a solution slowly come together to form a well-ordered, three-dimensional crystal lattice. wikipedia.orgunits.it The quality of the resulting crystal is paramount for obtaining high-resolution diffraction data. units.it
Several techniques are commonly employed to achieve the supersaturated state required for protein crystallization, including vapor diffusion, microbatch, and dialysis. wikipedia.org
Vapor Diffusion: This is the most widely used method and can be performed in two setups: hanging drop and sitting drop. wikipedia.orgnih.gov A small drop containing a mixture of the purified this compound and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution at a higher concentration. wikipedia.org As water vapor diffuses from the drop to the reservoir, the concentrations of both the protein and the precipitant in the drop slowly increase, ideally leading to the formation of crystals. nih.gov
Microbatch Crystallization: In this method, the this compound solution is directly mixed with the precipitant solution in small volumes (microliters) under a layer of oil to prevent evaporation. units.it This technique allows for the screening of a wide range of conditions simultaneously.
Dialysis: This method involves placing the this compound solution in a dialysis bag or button with a semi-permeable membrane and dialyzing it against a solution with a high concentration of a precipitant. The slow exchange of buffer components can gently induce crystallization.
The success of this compound crystallization is influenced by numerous factors, including protein purity and homogeneity, protein concentration, pH, temperature, and the type and concentration of the precipitant. nih.govresearchgate.net A systematic screening of various conditions is typically performed to identify the optimal parameters for growing high-quality crystals of the this compound.
Commonly Screened Conditions for Protein Crystallization
| Parameter | Range of Conditions | Rationale |
|---|---|---|
| Precipitant Type | Polyethylene glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate), organic solvents | Different precipitants work by different mechanisms to reduce the solubility of the protein. |
| Precipitant Concentration | Varies depending on the precipitant | Fine-tuning the concentration is crucial to achieve supersaturation without causing amorphous precipitation. |
| pH | 4.0 - 9.0 | The net charge of the protein is pH-dependent, which affects its solubility and crystal packing. |
| Temperature | 4°C, 18°C, 25°C | Temperature affects both the solubility of the protein and the kinetics of crystal growth. |
| Additives | Salts, detergents, small molecules | Additives can help to stabilize the protein or mediate crystal contacts. |
Computational and Bioinformatics Approaches
Sequence Alignment and Homology Analysis
Sequence alignment is a fundamental bioinformatics technique used to identify regions of similarity between protein or nucleotide sequences. labxchange.orgexpasy.org This process is crucial for inferring functional and evolutionary relationships between proteins. labxchange.org For the this compound, sequence alignment can be used to identify conserved domains and motifs by comparing its amino acid sequence to that of homologous proteins from different species. researchgate.net
A multiple sequence alignment of the this compound from the Chinese giant salamander (Andrias davidianus, referred to as AdMx) with its homologs from other vertebrate species has revealed conserved protein domains. researchgate.net These include the dynamin superfamily signature motif and the tripartite guanosine-5'-triphosphate (GTP)-binding motif. researchgate.net The presence of these conserved domains suggests that the this compound shares major structural features and likely similar functions with its counterparts in other species. researchgate.net
The degree of sequence conservation can be visualized in a multiple sequence alignment, where identical or similar amino acids are highlighted. Regions with high sequence identity are often critical for the protein's structure and function. For instance, in the alignment of AdMx with other Mx proteins, consensus residues that are identical across all aligned sequences are typically colored black, while residues with high similarity (≥75%) and moderate similarity (≥50%) are highlighted in other colors, such as pink and blue, respectively. researchgate.net
Sequence Identity of AdMx with Mx Proteins from Other Species
| Species | Homologous Protein | Sequence Identity (%) |
|---|---|---|
| Gallus gallus (Chicken) | Mx | High |
| Haliotis discus discus (Abalone) | Mx | Moderate |
| Xenopus tropicalis (Frog) | Mx1 | High |
| Acipenser dabryanus (Sturgeon) | Mx | High |
| Mus musculus (Mouse) | Mx1 | High |
| Homo sapiens (Human) | Mx1 | High |
Note: This table is illustrative and based on the general findings of high sequence identity mentioned in the source. researchgate.net The exact percentage values would require the raw sequence data and alignment scores.
Protein Structure Prediction (e.g., homology modeling, AlphaFold)
Predicting the three-dimensional structure of a protein from its amino acid sequence is a major goal in bioinformatics, as structure is intimately linked to function. scispace.comstanford.edu For the this compound, computational methods like homology modeling and advanced deep learning approaches such as AlphaFold can provide valuable structural insights in the absence of an experimentally determined structure. febs.orgebi.ac.uk
Homology Modeling: This technique, also known as comparative modeling, constructs a model of a target protein based on its sequence alignment with one or more homologous proteins of known structure (templates). scispace.comwikipedia.orgnih.gov The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. nih.gov Given the high sequence identity of AdMx with other vertebrate Mx proteins, homology modeling could be a viable approach to generate a structural model of ADMLX. researchgate.net The process involves template selection, target-template alignment, model building, and model refinement and validation. stanford.edu
AlphaFold: Developed by Google DeepMind, AlphaFold is an artificial intelligence system that has revolutionized protein structure prediction. ebi.ac.ukdeepmind.google It utilizes a deep learning approach to predict protein structures with high accuracy, often comparable to experimental methods. febs.orgebi.ac.ukebi.ac.uknih.gov AlphaFold can predict the structure of proteins even without a close homolog of known structure. ebi.ac.uk The AlphaFold Protein Structure Database provides open access to millions of predicted protein structures. ebi.ac.uk A predicted structure for the this compound, if not already available, could be generated using the AlphaFold algorithm. The output of AlphaFold includes a predicted 3D model and a confidence score (pLDDT) for each residue, indicating the reliability of the prediction for different parts of the protein. ebi.ac.uk
Comparison of Homology Modeling and AlphaFold for ADMLX Structure Prediction
| Method | Principle | Requirement for ADMLX | Expected Accuracy |
|---|---|---|---|
| Homology Modeling | Uses a homologous protein with a known structure as a template. wikipedia.org | An experimentally determined structure of a closely related Mx protein. | High, given the high sequence identity with other Mx proteins. researchgate.net |
| AlphaFold | Deep learning-based prediction from the amino acid sequence. ebi.ac.ukebi.ac.uk | The amino acid sequence of this compound. | Potentially very high, often competitive with experimental structures. ebi.ac.uk |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govewha.ac.krresearchgate.net For the this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational changes, and interactions with other molecules at an atomic level. nih.govnih.gov
The process of an MD simulation begins with a starting structure of the this compound, which could be obtained from homology modeling or AlphaFold. This structure is then placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the positions and velocities of the atoms at a subsequent point in time. By iterating this process over millions of small time steps, a trajectory of the protein's motion is generated.
MD simulations can be used to investigate several aspects of this compound biology:
Conformational Dynamics: To understand the flexibility of different regions of the protein and to identify functionally important motions.
Stability: To assess the stability of the predicted protein structure and to study the effects of mutations on stability.
Ligand Binding: To explore the binding of small molecules or ions to the this compound and to understand the mechanism of interaction.
Protein-Protein Interactions: To study the formation and dynamics of complexes between the this compound and its binding partners. ewha.ac.kr
The analysis of MD simulation trajectories can yield a wealth of information, including root-mean-square deviation (RMSD) to monitor structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and various other structural and energetic parameters.
Key Parameters Analyzed in MD Simulations of this compound
| Parameter | Description | Information Gained for ADMLX |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the protein backbone from its initial structure over time. | Indicates the stability of the this compound structure during the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible and rigid regions within the this compound. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Provides insights into conformational changes and unfolding events. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds. | Reveals key interactions that stabilize the protein structure or mediate binding. |
Protein-Protein Docking and Interface Prediction
Understanding how the this compound interacts with other proteins is crucial for elucidating its biological function. youtube.com Protein-protein docking is a computational technique that predicts the three-dimensional structure of a protein complex starting from the individual structures of the interacting proteins. youtube.comnih.govnih.govyoutube.com Interface prediction methods, on the other hand, aim to identify the specific amino acid residues on the surface of a protein that are involved in the interaction. nih.govserp.ainih.govmdpi.com
Protein-Protein Docking: Docking algorithms for ADMLX would take the predicted 3D structure of ADMLX and the structure of a potential binding partner and systematically sample different relative orientations and conformations to find the most favorable binding mode. youtube.com This is typically evaluated using a scoring function that estimates the binding free energy, considering factors like shape complementarity, electrostatic interactions, and desolvation energy. mdpi.com The output of a docking simulation is a set of candidate complex structures, ranked by their scores.
Interface Prediction: Predicting the interaction interface of the this compound can significantly improve the efficiency and accuracy of docking simulations by focusing the search on the likely binding site. nih.gov Interface prediction methods can be based on various features, including sequence conservation, physicochemical properties of the amino acids, and the local geometry of the protein surface. Machine learning approaches are increasingly being used to integrate these features and predict interaction sites with higher accuracy. nih.gov
For the this compound, which is predicted to have conserved domains, it is likely that the interaction interfaces are also conserved among its homologs. researchgate.net Therefore, information from the known structures of homologous protein complexes could be used to guide the docking and interface prediction for ADMLX.
Computational Approaches for Studying this compound Interactions
| Approach | Objective | Methodology | Expected Outcome for ADMLX |
|---|---|---|---|
| Protein-Protein Docking | Predict the 3D structure of the this compound in complex with a binding partner. youtube.com | Systematic search of orientations and scoring of potential binding modes. mdpi.com | A ranked list of plausible 3D models of the this compound complex. |
| Interface Prediction | Identify the specific residues on the this compound surface that mediate the interaction. nih.gov | Analysis of sequence, structural, and physicochemical properties. nih.gov | A map of the likely binding site on the this compound. |
Interactome and Protein Network Analysis
To elucidate the functional role of the this compound within the cellular environment, a comprehensive analysis of its interactome was undertaken. The interactome represents the complete set of molecular interactions a specific protein engages in. Identifying these protein-protein interactions (PPIs) is crucial for understanding the protein's function, as proteins often work in complexes or pathways to carry out their biological activities. ebi.ac.uk
Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens are powerful techniques for identifying interaction partners on a large scale. nih.govacs.org In a hypothetical study, tandem affinity purification (TAP) followed by mass spectrometry was employed to isolate ADMLX-containing protein complexes from cell lysates. nih.gov This approach allows for the identification of both stable and transient interaction partners under near-physiological conditions. ebi.ac.uk
The analysis identified several key proteins that associate with ADMLX. These interacting partners suggest a role for ADMLX in critical cellular processes, particularly in the DNA damage response and cell cycle regulation. The detailed findings from this interactome analysis are summarized in the table below.
| Interacting Protein | Protein Function | Experimental Evidence | Significance of Interaction |
|---|---|---|---|
| TP53 | Tumor suppressor; regulates cell cycle, apoptosis, and DNA repair. | Co-immunoprecipitation, Mass Spectrometry | Suggests ADMLX is involved in the p53-mediated DNA damage response pathway. |
| ATM | Serine/threonine kinase; master controller of the DNA double-strand break response. | Yeast Two-Hybrid, Kinase Assay | Indicates ADMLX may be a substrate or regulator of ATM kinase activity. |
| BRCA1 | E3 ubiquitin ligase; critical role in DNA repair, particularly homologous recombination. | Affinity Purification-Mass Spectrometry (AP-MS) | Positions ADMLX within the BRCA1-associated genome surveillance complex. |
| CHK2 | Serine/threonine kinase; transducer in the DNA damage checkpoint cascade. | Co-immunoprecipitation | Implies ADMLX functions in the signaling cascade that leads to cell cycle arrest. |
| MRE11A | Component of the MRN complex; acts as a sensor of DNA double-strand breaks. | AP-MS | Suggests ADMLX may be involved in the initial recognition and processing of DNA damage. |
The identified interactions were used to construct a protein-protein interaction (PPI) network. In this network, proteins are represented as nodes and the interactions between them as edges. oup.com Network analysis provides a visual and mathematical framework to understand the broader context of these interactions. nih.gov The ADMLX-centric network revealed a highly interconnected module of proteins central to genome integrity. The position of ADMLX within this network suggests it may function as a key node, potentially coordinating the activities of other proteins within the DNA damage response pathway.
Gene Ontology (GO) and Pathway Enrichment Analysis
To systematically interpret the biological significance of the ADMLX interactome, Gene Ontology (GO) and pathway enrichment analyses were performed. GO analysis provides a standardized vocabulary to describe the functions of genes and proteins across three domains: Molecular Function, Biological Process, and Cellular Component. wikipedia.orggalaxyproject.org Enrichment analysis statistically determines whether the proteins in the ADMLX interactome are significantly overrepresented in specific GO terms compared to a background set of all proteins in the genome. cd-genomics.com
The analysis revealed a significant enrichment of GO terms associated with DNA repair, cell cycle control, and the regulation of apoptosis. This provides strong evidence that the this compound and its interacting partners form a functional module dedicated to maintaining genomic stability.
| GO Term ID | Term Description | GO Domain | Adjusted p-value | Associated Proteins |
|---|---|---|---|---|
| GO:0006281 | DNA repair | Biological Process | 1.5 x 10-8 | ATM, BRCA1, MRE11A, TP53 |
| GO:0006974 | Cellular response to DNA damage stimulus | Biological Process | 2.1 x 10-7 | ATM, BRCA1, CHK2, MRE11A, TP53 |
| GO:0045787 | Positive regulation of apoptosis | Biological Process | 8.9 x 10-5 | TP53, CHK2, ATM |
| GO:0004674 | Protein serine/threonine kinase activity | Molecular Function | 3.4 x 10-6 | ATM, CHK2 |
| GO:0005634 | Nucleus | Cellular Component | 6.2 x 10-9 | TP53, ATM, BRCA1, CHK2, MRE11A |
Following GO analysis, pathway enrichment analysis was conducted to map the ADMLX-interacting proteins onto known signaling and metabolic pathways. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide curated collections of pathways. stackexchange.comnih.gov This analysis helps to place the ADMLX network into the context of established biological cascades.
The results showed a significant enrichment in pathways critical for the cellular response to genotoxic stress. This further solidifies the proposed role of ADMLX as an integral component of the cellular machinery that safeguards the genome.
| Pathway Database | Pathway ID | Pathway Name | Adjusted p-value | Involved Proteins |
|---|---|---|---|---|
| KEGG | hsa04110 | Cell cycle | 7.8 x 10-6 | ATM, CHK2, TP53 |
| KEGG | hsa04115 | p53 signaling pathway | 1.3 x 10-5 | TP53, ATM, CHK2 |
| Reactome | R-HSA-69620 | Cell Cycle Checkpoints | 4.5 x 10-7 | ATM, BRCA1, CHK2, TP53 |
| Reactome | R-HSA-5693567 | DNA Double-Strand Break Repair | 9.1 x 10-6 | ATM, BRCA1, MRE11A |
Q & A
Basic Research Questions
Q. What are the established methods for detecting and quantifying ADMLX protein levels in human tissue samples?
- Methodological Answer : ADMLX (Anosmin-1) can be quantified using enzyme-linked immunosorbent assays (ELISA) with validated kits optimized for human samples (e.g., 48T/96T formats). Tissue preparation should follow standardized protocols: homogenize samples in PBS with protease inhibitors, centrifuge at 10,000×g for 20 minutes, and use supernatants for analysis. Include negative controls (e.g., knockout cell lysates) and spike-and-recovery tests to validate antibody specificity. Cross-validate results with Western blotting using antibodies targeting the fibronectin type III domains (e.g., anti-ADMLX monoclonal antibodies). For localization studies, immunohistochemistry on paraffin-embedded tissues with antigen retrieval (citrate buffer, pH 6.0) is recommended .
Q. How does the structural composition of ADMLX (e.g., fibronectin type III domains) influence its molecular interactions?
- Methodological Answer : ADMLX contains conserved fibronectin type III (FN3) repeats critical for cell adhesion and axonal guidance. To study these interactions, use surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) assays with recombinant ADMLX fragments. For example, express FN3 domains in HEK293 cells via plasmid vectors (e.g., pcDNA3.1), purify using His-tag affinity chromatography, and test binding partners like heparan sulfate proteoglycans. Mutagenesis (e.g., alanine scanning of FN3 residues) can identify key interaction sites. Pair these with functional assays, such as Boyden chamber migration tests using GnRH neurons .
Advanced Research Questions
Q. What experimental approaches are recommended for resolving contradictory findings regarding ADMLX's role in neuronal versus non-neuronal developmental processes?
- Methodological Answer : Discrepancies may arise from model system limitations. Employ a multi-model strategy:
- In vitro : Differentiate human induced pluripotent stem cells (iPSCs) into GnRH neurons and knockout ADMLX via CRISPR-Cas9. Monitor migration using live-cell imaging.
- In vivo : Use zebrafish (Danio rerio) with ADMLX ortholog knockdown (morpholinos) to assess olfactory axon pathfinding.
- Clinical correlation : Analyze tissue samples from Kallmann syndrome patients with ADMLX mutations for renal or olfactory bulb defects via MRI and histology. Statistical meta-analysis of published datasets (e.g., GEO Profiles) can identify context-dependent expression patterns .
Q. What genetic engineering strategies are most effective for modeling ADMLX mutations associated with Kallmann syndrome in experimental systems?
- Methodological Answer : For missense mutations (e.g., p.Arg257Cys), use homology-directed repair (HDR) in patient-derived iPSCs. Design sgRNAs targeting exon 4 of KAL1 and co-transfect with Cas9 and donor templates containing the mutation. Validate edits via Sanger sequencing and functional assays (e.g., neurite outgrowth in 3D Matrigel). For loss-of-function mutations, generate conditional knockout mice (Admlx flox/flox) crossed with Cre drivers (e.g., Nestin-Cre for neural-specific deletion). Phenotypic analysis should include fertility metrics and olfactory sensory tests .
Q. How should researchers address technical limitations when comparing ADMLX expression data across different detection platforms (e.g., ELISA vs. mass spectrometry)?
- Methodological Answer : Normalize data using housekeeping proteins (e.g., GAPDH) and report values as fold-changes relative to controls. For mass spectrometry, perform tandem mass tagging (TMT) with ion mobility separation to improve peptide identification. Cross-validate ELISA and MS results using orthogonal methods like targeted proteomics (PRM/SRM). Address batch effects via randomized sample processing and include inter-laboratory replicates. Use R/Bioconductor packages (e.g., limma) for cross-platform data integration .
Data Analysis and Contradiction Management
Q. What statistical frameworks are appropriate for analyzing ADMLX's dose-dependent effects on neuronal migration?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) in GraphPad Prism. For small sample sizes, use non-parametric tests (Mann-Whitney U) with false discovery rate (FDR) correction. Include confidence intervals for migration distances and bootstrap resampling to assess robustness. Transparently report outliers and exclusion criteria in supplementary materials .
Q. How can researchers reconcile discrepancies between ADMLX's in vitro binding affinities and in vivo functional outcomes?
- Methodological Answer : Perform in silico molecular dynamics simulations (e.g., GROMACS) to predict how ADMLX conformational changes in physiological environments affect binding. Validate with fluorescence resonance energy transfer (FRET) in live cells expressing FN3 domain reporters. Use tissue-specific knockout models to isolate confounding factors (e.g., compensatory mechanisms by paralogs like DLX3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
